Substrate vs. Inhibitor in Na+/K+-ATPase Kinetics
In Na+/K+-ATPase assays, MgATP(2-) is the true substrate with a Km of approximately 0.5 mM, whereas free ATP (ATP4-) acts as a competitive inhibitor with a Ki of 0.253 mM [1]. This quantitative demonstration of inhibitor behavior for the presumed substitute establishes that ATP cannot serve as a functional equivalent to MgATP(2-) in this enzyme system [1].
| Evidence Dimension | Substrate affinity (Km) vs. inhibitor constant (Ki) |
|---|---|
| Target Compound Data | Km = 0.5 mM |
| Comparator Or Baseline | Free ATP (ATP4-), Ki = 0.253 mM |
| Quantified Difference | MgATP is substrate; free ATP is competitive inhibitor |
| Conditions | Na+/K+-ATPase from unspecified source, kinetic assay |
Why This Matters
Using ATP instead of MgATP introduces competitive inhibition, which invalidates enzyme kinetics studies and renders cross-study comparisons meaningless.
- [1] Z. Xu et al. (2004). Kinetic Studies on Na+/K+-ATPase and Inhibition of Na+/K+-ATPase by ATP. Semantic Scholar. View Source
